Halicyclamine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

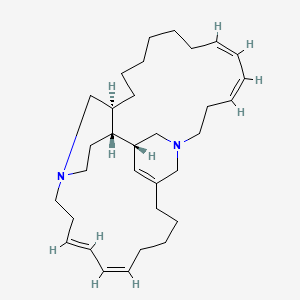

Halicyclamine A is a natural product found in Haliclona with data available.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Halicyclamine A has demonstrated significant antibacterial activity, particularly against mycobacterial species. Research indicates that it exhibits growth inhibition against Mycobacterium smegmatis, Mycobacterium bovis BCG, and Mycobacterium tuberculosis H37Ra. The minimum inhibitory concentrations (MICs) range from 1.0 to 5.0 µg/ml under both aerobic and hypoxic conditions, which is crucial for targeting dormant states of the bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/ml) | Activity Type |

|---|---|---|

| Mycobacterium smegmatis | 1.0 - 5.0 | Bactericidal |

| Mycobacterium bovis BCG | 1.0 - 5.0 | Bactericidal |

| Mycobacterium tuberculosis H37Ra | 1.0 - 5.0 | Bactericidal |

Anti-Tuberculosis Agent

This compound has been identified as a promising lead compound for the development of new anti-tuberculosis drugs. Its mechanism of action appears to be distinct from existing treatments, as it does not exhibit cross-resistance with commonly used anti-tuberculosis medications such as isoniazid and rifampicin . This characteristic is particularly valuable in addressing the growing issue of drug-resistant tuberculosis.

Research has also indicated that this compound inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), although it was found that this enzyme is not the primary target in Mycobacterium smegmatis . Further studies are necessary to elucidate its exact mechanism of action and to explore its efficacy in clinical settings.

Potential in Tropical Infectious Diseases

The compound's antibacterial properties extend beyond mycobacterial infections; it has also shown promise against other pathogens associated with tropical diseases. The increasing prevalence of such diseases due to climate change and urbanization highlights the need for new antimicrobial agents derived from natural sources like this compound .

Table 2: Applications in Tropical Infectious Diseases

| Disease Type | Pathogen | Potential Treatment |

|---|---|---|

| Tuberculosis | Mycobacterium tuberculosis | This compound |

| Other tropical infections | Various bacteria | Natural product screening |

Research Case Studies

Several studies have contributed to the understanding of this compound's biological activities:

- Study on Impacts on Mycobacterial Dormancy : This research focused on the effects of this compound on dormant mycobacterial cells, revealing its potential as a therapeutic agent against latent tuberculosis infections .

- Investigation of Resistance Mechanisms : Another study identified genetic factors associated with resistance to this compound in M. smegmatis, providing insights into its action mechanism and paving the way for further drug development efforts .

Análisis De Reacciones Químicas

Stereoselective Diels-Alder Reaction

The intramolecular Diels-Alder reaction serves as the cornerstone for establishing the stereogenic triad (C5, C8a, C4′) of halicyclamine A’s core . Key parameters include:

This reaction’s diastereoselectivity arises from hydrogen-bonding interactions between the allylic alcohol and the dienophile’s carbonyl group, enforcing a specific transition-state geometry .

Reductive Amination and Cyclohexene Cleavage

Post-Diels-Alder transformations involve:

-

Reductive amination of the Diels-Alder adduct to introduce the secondary amine functionality .

-

Oxidative cleavage of the cyclohexene moiety using ozonolysis, yielding an α-hydroxy ketone intermediate .

Critical challenges included the instability of the keto-aldehyde intermediate, necessitating in situ handling without purification to achieve a 78% yield .

Attempted Mitsunobu Cyclization

Efforts to complete the bis(piperidinyl) core via Mitsunobu cyclization encountered setbacks:

Stereochemical Validation

NMR and computational studies resolved ambiguities in stereochemical assignments:

Propiedades

Fórmula molecular |

C32H50N2 |

|---|---|

Peso molecular |

462.8 g/mol |

Nombre IUPAC |

(4E,6Z,14S,19Z,21Z,29S,30R)-1,16-diazatetracyclo[27.3.1.112,16.014,30]tetratriaconta-4,6,12,19,21-pentaene |

InChI |

InChI=1S/C32H50N2/c1-2-5-10-14-18-23-34-26-29-19-15-11-7-4-6-9-13-17-22-33-24-21-32(31(25-29)28-34)30(27-33)20-16-12-8-3-1/h2,4-6,9-10,13-14,25,30-32H,1,3,7-8,11-12,15-24,26-28H2/b5-2-,6-4-,13-9+,14-10-/t30-,31+,32-/m1/s1 |

Clave InChI |

OSSGGGFRLPXFJV-RWXJKUMBSA-N |

SMILES isomérico |

C1CCC[C@@H]2CN3CC/C=C/C=C\CCCCC4=C[C@H]([C@@H]2CC3)CN(C4)CC/C=C\C=C/CC1 |

SMILES canónico |

C1CCCC2CN3CCC=CC=CCCCCC4=CC(C2CC3)CN(C4)CCC=CC=CCC1 |

Sinónimos |

halicyclamine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.